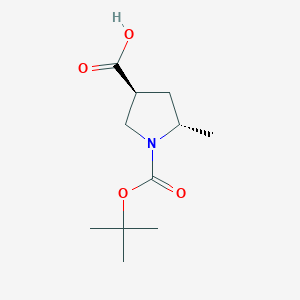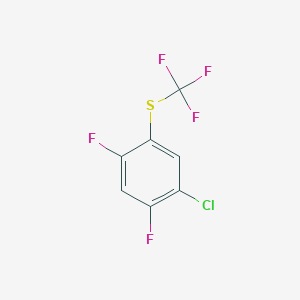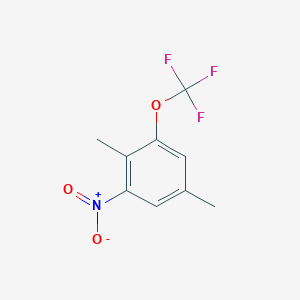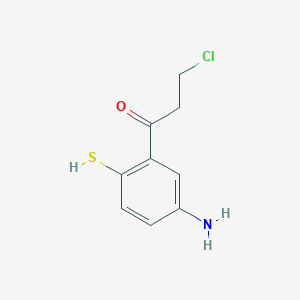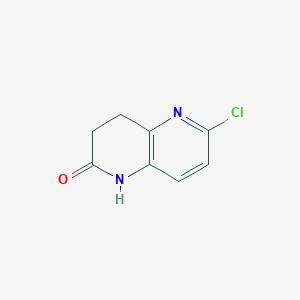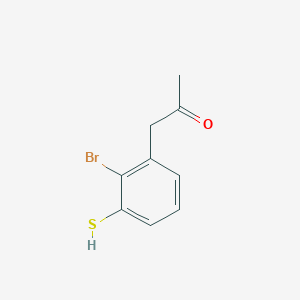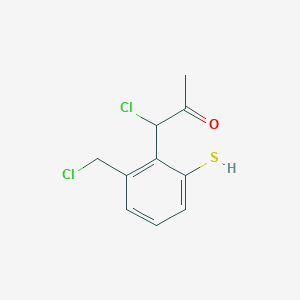
1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and mercapto functional groups
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of a mercapto group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure consistency and safety.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the mercapto group into a sulfonic acid group.
Reduction: The compound can be reduced to remove the chloro groups, resulting in a simpler structure.
Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with biological molecules. The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, making the compound useful in studying biochemical processes and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one include:
1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines, it has a simpler structure with a phenyl group instead of the chloro and mercapto groups.
1-Chloro-2-propanone: A simpler compound with only one chloro group, used in various organic synthesis reactions.
Phenylacetone: Another related compound used in organic synthesis with a phenyl group and a ketone functional group
Propiedades
Fórmula molecular |
C10H10Cl2OS |
|---|---|
Peso molecular |
249.16 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(chloromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3 |
Clave InChI |
YAFUPJMOOYFSNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC=C1S)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


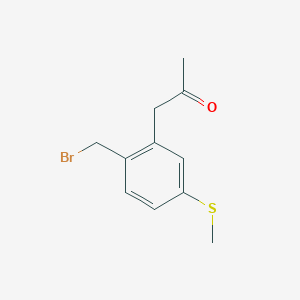
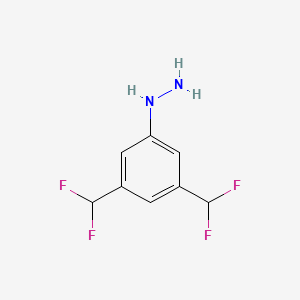
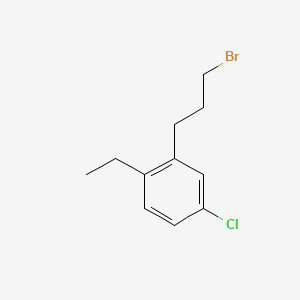



![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
